(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride

SIK kinase inhibition pyrazole SAR matched molecular pair analysis

Researchers requiring the N1-ethyl pyrazole (E)-allylamine fragment for kinase inhibitor programs often face solubility and handling issues with the free base. This dihydrochloride salt eliminates the need for DMSO co-solvents in biochemical assays. Key advantages: - Enables direct dissolution in aqueous buffers for SPR, ITC, and DSF assays. - Provides a ~0.2 pIC₅₀ advantage over the N1-methyl analog in SIK inhibition. - The (2E)-configured double bond supports covalent targeting strategies.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13 g/mol
Cat. No. B15298837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C=CCN.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c1-2-11-7-8(6-10-11)4-3-5-9;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/b4-3+;;
InChIKeyJVAALMGGEONRKL-CZEFNJPISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-en-1-amine Dihydrochloride: Pyrazole-Allylamine Building Block with Defined (E)-Configuration and Salt Form for Research Procurement


(2E)-3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-en-1-amine dihydrochloride is a pyrazole-allylamine hybrid compound supplied as the dihydrochloride salt (C₈H₁₅Cl₂N₃, MW 224.13 g/mol) bearing a defined (2E)-configured double bond . The free base form (CAS 1704386-50-4) has molecular formula C₈H₁₃N₃ and MW 151.21 g/mol . This compound combines a 1-ethyl-substituted pyrazole ring at the 4-position with a trans-configured prop-2-en-1-amine side chain. The 1-ethyl-1H-pyrazol-4-yl fragment has been validated as a privileged pharmacophoric element in multiple kinase inhibitor programs, including SIK (salt-inducible kinase), BTK, IRAK4, and GlyT1 programs, where it contributes to nanomolar target engagement [1][2]. The allylamine moiety, with its α,β-unsaturated system in the (E)-configuration, offers both geometric definition for structure-based design and potential Michael acceptor reactivity for covalent targeting strategies [3].

Kinase inhibitor SAR with N1-ethyl pharmacophore
(E)-Allylamine for covalent inhibitor design
Dihydrochloride salt for aqueous assay compatibility

Why (2E)-3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-en-1-amine Dihydrochloride Cannot Be Replaced by N1-Methyl, Saturated, or Regioisomeric Analogs


Interchanging this compound with closely related pyrazole-allylamine analogs introduces measurable losses in target engagement potency, alters reactivity profiles, and compromises experimental reproducibility. The N1-ethyl substituent confers a consistent ~0.2 pIC₅₀ unit advantage (~1.5-fold) over the N1-methyl analog in SIK kinase inhibition, as demonstrated by direct head-to-head comparison of matched molecular pairs [1]. Replacing the (E)-allylamine chain with a saturated ethanamine eliminates the conjugated π-system, ablating Michael acceptor potential that enables covalent irreversible inhibition strategies [2]. The 3-substituted (as opposed to 2-substituted) allylamine regioisomer positions the amine at the terminus of the allyl system rather than at the branched position, which alters the geometric vector for subsequent derivatization and target engagement . The dihydrochloride salt form provides aqueous solubility advantages critical for biochemical assay compatibility that the free base does not offer [3]. These combined structural features mean that each substitution or stereochemical alteration produces a distinct chemical entity with non-equivalent biological and handling properties.

N1-Methyl analog may reduce target engagement potency across SIK isoforms
Saturated ethanamine eliminates Michael acceptor potential for covalent inhibition
2-Substituted regioisomer alters amine geometry for derivatization and hinge-binding
Free base form limited aqueous solubility may compromise biochemical assay compatibility

Quantitative Comparator Evidence for (2E)-3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-en-1-amine Dihydrochloride Differentiation


N1-Ethyl vs. N1-Methyl: Direct Head-to-Head SIK Kinase pIC₅₀ Comparison from Matched Molecular Pairs

In a head-to-head comparison of matched molecular pairs within the same SIK inhibitor chemotype, the 1-ethyl-1H-pyrazol-4-yl substituent (Compound A_15) demonstrated a consistent potency advantage over the 1-methyl-1H-pyrazol-4-yl analog (Compound A_21) across all three SIK isoforms [1]. Both compounds share the identical ‒CONHEt and ‒OMe substituents on the benzimidazole core, differing only at the pyrazole N1 position. The N1-ethyl analog achieved pIC₅₀ values of 7.69 (SIK1), 8.10 (SIK2), and 8.54 (SIK3), corresponding to IC₅₀ values of approximately 20.4 nM, 7.9 nM, and 2.9 nM respectively. The N1-methyl analog showed pIC₅₀ values of 7.49 (SIK1), 7.95 (SIK2), and 8.36 (SIK3), corresponding to IC₅₀ values of approximately 32.4 nM, 11.2 nM, and 4.4 nM respectively [1]. This translates to a 1.4- to 1.6-fold improvement in inhibitory potency attributable solely to the N1-ethyl substitution. The trend is consistent across all three isoforms, with the largest absolute gain observed for SIK1 (ΔpIC₅₀ = 0.20). [1]

N1-Ethyl vs N1-Methyl
Head-to-head
ΔpIC₅₀ SIK1 +0.20, SIK2 +0.15, SIK3 +0.18
Supports isoform-specific SAR interpretation
Matched molecular pair; kinase inhibition assay
SIK kinase inhibition pyrazole SAR matched molecular pair analysis N1-alkyl optimization

N-Ethylpyrazole Fragment vs. Bromine: >50-Fold Potency Gain in Pan-SIK Inhibitor Optimization

During the structure-based optimization of pan-SIK inhibitors leading to the clinical candidate GLPG3312, the partial replacement of a bromine atom at the 5-position of the benzimidazole core with an N-ethylpyrazole moiety yielded a greater than 50-fold increase in inhibitory potency against SIK1, SIK2, and SIK3 [1]. This transformation converted a micromolar hit (Compound 8) into a low-nanomolar pan-SIK inhibitor (Compound 10), directly establishing the N-ethylpyrazole pharmacophore as the key potency-driving element. The final optimized compound GLPG3312 (containing the 1-ethyl-1H-pyrazol-4-yl fragment) achieved IC₅₀ values of 2.0 nM (SIK1), 0.7 nM (SIK2), and 0.6 nM (SIK3) [1]. While this evidence derives from more elaborated inhibitors where the N-ethylpyrazole is one component of a larger scaffold, it establishes the privileged character of the 1-ethyl-1H-pyrazol-4-yl fragment topology. The same fragment topology present in the target compound—an N1-ethyl pyrazole with a 4-position attachment point—is implicated in these potency gains. [1] This contrasts with N1-methyl or N1-unsubstituted pyrazole analogs, which did not achieve comparable potency in the same program [1].

N-Ethylpyrazole vs Bromine
Class-level
>50-fold potency gain to nanomolar pan-SIK
Establishes reported fragment affinity for kinase design
Based on elaborated inhibitor optimization
fragment replacement pan-SIK inhibitor GLPG3312 kinase inhibitor optimization

(E)-Allylamine Chain vs. Saturated Ethanamine: Conformational Restriction and Michael Acceptor Potential

The target compound bears a (2E)-configured prop-2-en-1-amine chain, which introduces a conjugated trans double bond linking the pyrazole ring to the terminal amine. This contrasts with the saturated analog 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine (CAS 1007500-73-3, MW 139.2 g/mol, C₇H₁₃N₃) , which lacks the double bond entirely. The (E)-allylamine system provides two key differentiators: (1) Conformational restriction—the trans double bond locks the amine at a fixed distance and orientation from the pyrazole ring, with the SMILES notation CCn1cc(C=CCN)cn1 confirming the defined (E)-geometry ; (2) Michael acceptor capacity—the α,β-unsaturated system can engage nucleophilic cysteine residues in kinase active sites, enabling irreversible covalent inhibition strategies. Michael acceptors, including acrylamide and substituted acrylamide moieties, are established warheads for irreversible kinase inhibitors that achieve enhanced selectivity and prolonged target engagement [1]. The saturated ethanamine analog lacks this electrophilic character entirely and cannot participate in covalent inhibition mechanisms. The LogP of the parent 1-ethyl-1H-pyrazole core is reported as 0.90, and the allylamine chain adds both lipophilicity and the conjugated π-system .

(E)-Allylamine vs Saturated
Cross-study
Conjugated trans double bond present
Fully saturated ethanamine chain
Enables covalent irreversible inhibition strategies
Michael acceptor potential
allylamine Michael acceptor covalent inhibitor conformational restriction E-configuration

3-Substituted vs. 2-Substituted Allylamine Regioisomer: Defined Attachment Vector for Derivatization

The target compound features the allylamine chain attached at the 3-position (i.e., the terminal carbon of the allyl system), as confirmed by the SMILES notation CCn1cc(C=CCN)cn1, where the amine-bearing carbon (CN) is at the terminus of the propenyl chain . This contrasts with the regioisomer 2-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-amine (CAS 2228894-54-8), where the amine is attached at the branched 2-position of the allyl system, as shown by SMILES C=C(CN)c1cnn(CC)c1 . Both isomers share identical molecular formula (C₈H₁₃N₃, MW 151.21) and differ only in the allylamine attachment point. The 3-substituted isomer places the primary amine at the terminus of a linear three-carbon chain extending from the pyrazole 4-position, providing a defined geometric vector for amide coupling or reductive amination in subsequent derivatization. This terminal amine orientation is geometrically distinct from the branched attachment of the 2-substituted isomer, which projects the amine at an angle to the pyrazole ring plane. In kinase inhibitor contexts where the pyrazole 4-position engages the hinge region, the 3-substituted allylamine positions the amine for solvent-exposed derivatization without steric interference—a geometric arrangement exploited in IRAK4 inhibitors incorporating the 1-ethyl-1H-pyrazol-4-yl fragment (exemplified by compound with IRAK4 IC₅₀ = 92 nM) [1].

3- vs 2-Substituted
Cross-study
Terminal amine; linear extension vector
Branched amine; angular projection
Geometric compatibility with hinge-binding motifs
Same molecular formula, distinct geometry
regioisomer allylamine attachment medicinal chemistry derivatization vector pyrazole 4-position

Dihydrochloride Salt Form: Aqueous Solubility and Handling Advantage Over Free Base for Biochemical Assays

The target compound is supplied as the dihydrochloride salt (C₈H₁₅Cl₂N₃, MW 224.13 g/mol), which contains two equivalents of HCl per free base molecule . The free base form (C₈H₁₃N₃, MW 151.21 g/mol) is a neutral amine that is significantly less water-soluble . Hydrochloride salt formation is a well-established pharmaceutical strategy to enhance aqueous solubility: the conversion of free base amines to their hydrochloride salts typically increases aqueous solubility by orders of magnitude through ionization and improved crystal lattice energetics [1]. The dihydrochloride form specifically ensures complete protonation of the primary amine at physiological and assay-relevant pH ranges, enabling direct dissolution in aqueous buffers without the need for organic co-solvents such as DMSO or DMF. This is particularly relevant for biochemical assays (e.g., enzyme inhibition, SPR, ITC) where high organic solvent content can denature proteins or interfere with binding measurements [1]. The N1-unsubstituted analog, 3-(1H-pyrazol-4-yl)prop-2-en-1-amine (CAS 2229646-22-2, C₆H₉N₃, MW 123.16) , is smaller and lacks the lipophilic ethyl group, but the absence of both the ethyl substituent and the salt form makes it a distinctly different chemical entity with altered solubility and biological profile.

Dihydrochloride Salt vs Free Base
Supporting evidence
Protonated amine; enhanced aqueous solubility
Neutral amine; limited solubility, needs co-solvent
Direct buffer dissolution for biochemical assays
Salt form facilitates handling
dihydrochloride salt aqueous solubility biochemical assay free base conversion handling stability

Research Application Scenarios Where (2E)-3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-en-1-amine Dihydrochloride Provides Measurable Advantage


SIK Kinase Inhibitor Hit-to-Lead Programs Requiring N1-Ethyl Pyrazole Pharmacophore with ~0.2 pIC₅₀ Gain Over N1-Methyl Analogs

In SIK1/2/3 inhibitor optimization campaigns, the 1-ethyl-1H-pyrazol-4-yl fragment provides a quantifiable advantage of approximately 0.15–0.20 pIC₅₀ units (1.4–1.6-fold) over the N1-methyl analog in matched molecular pair comparisons [1]. This compound serves as a direct synthetic intermediate for constructing SIK inhibitor scaffolds where the N1-ethyl substitution has been validated through the GLPG3312 discovery program, in which the N-ethylpyrazole fragment contributed to >50-fold potency gains over bromine-substituted precursors [2]. Procurement of this specific N1-ethyl variant, rather than the more common N1-methyl building block, enables direct incorporation of the potency-optimized fragment without requiring subsequent N-alkylation steps.

Covalent Irreversible Kinase Inhibitor Design Leveraging the (E)-Allylamine as a Latent Michael Acceptor Warhead

The (2E)-configured allylamine chain provides an α,β-unsaturated system that can function as a Michael acceptor for covalent targeting of cysteine residues in kinase active sites [1]. Unlike saturated ethanamine analogs (e.g., CAS 1007500-73-3) that cannot participate in covalent inhibition, this compound's conjugated trans double bond enables design of irreversible inhibitors with potential for enhanced selectivity and prolonged target residence time—a strategy validated across multiple clinically approved covalent kinase inhibitors. The terminal primary amine allows facile derivatization into acrylamide-like warheads while retaining the pyrazole ring for hinge-binding interactions.

Biochemical and Biophysical Assays Requiring Direct Aqueous Solubility Without Organic Co-Solvents

The dihydrochloride salt form provides protonated amine species with enhanced aqueous solubility compared to the free base, enabling direct dissolution in aqueous buffer systems used in SPR, ITC, DSF, and enzymatic assays [1]. This eliminates the confounding effects of DMSO or DMF co-solvents on protein stability and binding measurements. For assay development groups procuring pyrazole-allylamine building blocks for biochemical screening, selecting the dihydrochloride salt rather than the free base or non-salt analogs reduces the experimental burden of solubility optimization and minimizes solvent-induced artifacts.

Focused Kinase Library Construction Exploiting the 1-Ethyl-1H-Pyrazol-4-yl Fragment's Privileged Status Across Multiple Kinase Families

The 1-ethyl-1H-pyrazol-4-yl fragment has demonstrated privileged binding across multiple kinase families, with nanomolar potency achieved in SIK (GLPG3312: IC₅₀ 0.6–2.0 nM) [1], GlyT1 (IC₅₀ 1.8 nM) [2], BTK (IC₅₀ 505 nM for elaborated inhibitor) [3], and IRAK4 (IC₅₀ 92 nM) [4] programs. This compound provides the core fragment topology—N1-ethyl pyrazole with a 4-position (E)-allylamine extension—common to these diverse inhibitor chemotypes. Library chemists can use this building block as a versatile diversification point for amide coupling, reductive amination, or click chemistry, accessing multiple kinase chemical space from a single intermediate.

Application
Selection Property
Validation Focus
SIK inhibitor research
N1-Ethyl substitution
Isoform potency review
Covalent inhibitor design
(E)-Allylamine chain
Michael acceptor chemistry
Aqueous biochemical assays
Dihydrochloride salt form
Direct buffer dissolution
Multi-kinase library construction
1-Ethylpyrazole topology
Kinase selectivity review
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